MDR-1339

Description

Propriétés

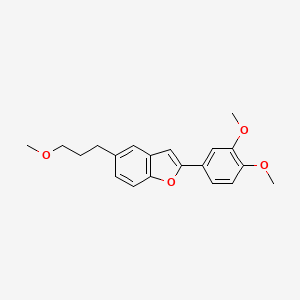

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-21-10-4-5-14-6-8-17-16(11-14)13-19(24-17)15-7-9-18(22-2)20(12-15)23-3/h6-9,11-13H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEPJIGXQLIOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1=CC2=C(C=C1)OC(=C2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018946-38-7 | |

| Record name | DWK-1339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018946387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DWK-1339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN8TEM4Q1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MDR-1339 in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDR-1339 is a novel, orally bioavailable and blood-brain barrier-permeable benzofuran derivative that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease (AD). Its primary mechanism of action is the direct inhibition of β-amyloid (Aβ) peptide aggregation, a key pathological hallmark of AD. By preventing the formation of neurotoxic Aβ oligomers and fibrils, this compound protects against Aβ-induced cytotoxicity and ameliorates cognitive deficits in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of β-Amyloid Aggregation

The central hypothesis of Alzheimer's disease pathogenesis posits that the aggregation of Aβ peptides into soluble oligomers and insoluble plaques leads to synaptic dysfunction, neuroinflammation, and ultimately, neuronal death. This compound directly targets this initial step in the amyloid cascade.

In vitro studies have shown that this compound dose-dependently inhibits the formation of Aβ aggregates and can also disaggregate pre-formed Aβ fibrils[1]. This anti-aggregation activity is crucial in preventing the downstream neurotoxic effects of Aβ.

Signaling Pathway: The Amyloid Cascade and the Role of this compound

The following diagram illustrates the amyloid cascade and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| Aβ Aggregation Inhibition | Dose-dependent | This compound at concentrations of 3.1-50 μM blocks the formation of Aβ aggregates[1]. |

| Aβ Fibril Disaggregation | Dose-dependent | This compound at concentrations of 3.1-50 μM disaggregates pre-formed Aβ fibrils[1]. |

| Neuroprotection (HT22 cells) | Dose-dependent | Protects against Aβ-induced toxicity at concentrations of 1.5-10 μM[1]. |

| CYP2C8 Inhibition (IC50) | 31.4 μM | Shows slight inhibition of the CYP2C8 isozyme[1]. |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

| Parameter | Dose | Outcome |

| Passive Avoidance Response | 0.1-10 mg/kg (p.o.) | Dose-dependently restores passive avoidance responses with an ED50 of 0.19 mg/kg[1]. |

| Spontaneous Alternation (Y-maze) | 30 and 100 mg/kg (p.o. daily for 8 weeks) | Significantly improves spontaneous alternation[1]. |

| Aβ1-40 and Aβ1-42 Levels | 30 and 100 mg/kg (p.o. daily for 8 weeks) | Significantly reduces Aβ1-40 and Aβ1-42 levels in the brains of APP/PS1 mice[1]. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that specifically binds to the β-sheet structures of amyloid aggregates.

Materials:

-

Aβ1-42 peptide

-

This compound

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Protocol:

-

Preparation of Aβ1-42: Reconstitute lyophilized Aβ1-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide film at -80°C.

-

Assay Setup:

-

Resuspend the Aβ1-42 peptide film in PBS to a final concentration of 25 μM.

-

Add this compound at various concentrations (e.g., 3.1, 6.25, 12.5, 25, 50 μM) to the Aβ1-42 solution.

-

For a control, add vehicle (e.g., DMSO) to the Aβ1-42 solution.

-

Incubate the plate at 37°C with continuous shaking for 24 hours.

-

-

ThT Measurement:

-

Add ThT to each well to a final concentration of 5 μM.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

-

-

Data Analysis: Calculate the percentage of Aβ aggregation inhibition relative to the vehicle control.

MTT Assay for Aβ-Induced Neurotoxicity in HT22 Cells

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

HT22 murine hippocampal cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Aβ1-42 peptide, pre-aggregated

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

Treatment:

-

Replace the medium with serum-free DMEM.

-

Treat the cells with this compound at various concentrations (e.g., 1.5, 3, 6, 10 μM) for 1 hour.

-

Add pre-aggregated Aβ1-42 to a final concentration of 25 μM to induce toxicity.

-

Incubate for 18 hours.

-

-

MTT Assay:

-

Add 15 μL of MTT solution to each well and incubate for 3 hours at 37°C.

-

Carefully remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control.

In Vivo Studies in APP/PS1 Transgenic Mice

These studies evaluate the in vivo efficacy of this compound in a well-established mouse model of Alzheimer's disease that overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial AD.

Animal Model:

-

APP/PS1 transgenic mice (e.g., B6C3-Tg(APPswe,PSEN1dE9)85Dbo/J)

-

Age-matched wild-type littermates as controls

Experimental Workflow:

Behavioral Tests:

-

Y-maze Test (Spontaneous Alternation):

-

The Y-maze consists of three identical arms at a 120° angle.

-

Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries.

-

A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of alternation as: [(Number of alternations) / (Total arm entries - 2)] x 100.

-

-

Passive Avoidance Test:

-

The apparatus consists of a lighted and a dark chamber connected by a door.

-

Training: Place the mouse in the light chamber. When it enters the dark chamber, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Testing (24 hours later): Place the mouse back in the light chamber and measure the latency to enter the dark chamber (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

Biochemical Analysis (Aβ ELISA):

-

Brain Homogenization:

-

Homogenize one hemisphere of the brain in a guanidine-HCl buffer (5 M guanidine-HCl, 50 mM Tris-HCl, pH 8.0) containing protease inhibitors.

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

-

-

ELISA:

-

Use commercially available ELISA kits specific for human Aβ1-40 and Aβ1-42.

-

Dilute the brain homogenate samples according to the kit's instructions.

-

Perform the ELISA following the manufacturer's protocol.

-

Measure the absorbance and calculate the concentrations of Aβ1-40 and Aβ1-42 based on a standard curve.

-

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease with a well-defined mechanism of action centered on the inhibition of β-amyloid aggregation. The preclinical data demonstrate its ability to not only prevent the formation of neurotoxic Aβ species but also to rescue the downstream cognitive deficits in an animal model of the disease. Its oral bioavailability and ability to cross the blood-brain barrier further enhance its clinical potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other Aβ aggregation inhibitors.

References

The Therapeutic Potential of MDR-1339: A Technical Guide for Researchers

An In-depth Analysis of a Novel β-Amyloid Aggregation Inhibitor for Alzheimer's Disease

Introduction

MDR-1339, also known as DWK-1339, is an orally bioavailable and blood-brain barrier-permeable small molecule that has emerged as a promising therapeutic candidate for Alzheimer's disease (AD).[1] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a focus on its mechanism of action, pharmacokinetics, and efficacy in cellular and animal models of AD. It is intended for researchers, scientists, and drug development professionals engaged in the field of neurodegenerative diseases.

It is important to note that the designation "this compound" has been identified in the scientific literature primarily in the context of Alzheimer's disease research. However, the similar nomenclature "NKP-1339" refers to a distinct ruthenium-based anti-cancer agent. This guide will focus exclusively on this compound as the β-amyloid aggregation inhibitor.

Core Therapeutic Rationale: Targeting β-Amyloid Aggregation

The central hypothesis behind the therapeutic development of this compound is the amyloid cascade hypothesis of Alzheimer's disease. This hypothesis posits that the aggregation of β-amyloid (Aβ) peptides into soluble oligomers and insoluble plaques is a primary pathological event leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[2][3] this compound is designed to directly interfere with this process.

Mechanism of Action

This compound functions as a direct inhibitor of Aβ aggregation. Preclinical studies have demonstrated that it not only prevents the formation of new Aβ aggregates but can also disaggregate pre-existing Aβ fibrils.[1] This dual action suggests a potential for both preventative and therapeutic intervention in the course of Alzheimer's disease. Furthermore, by inhibiting the formation of toxic Aβ oligomers, this compound has been shown to protect neuronal cells from Aβ-induced toxicity.[1][4]

Preclinical Efficacy and Pharmacology

The therapeutic potential of this compound is supported by a growing body of preclinical data from both in vitro and in vivo studies. These studies have demonstrated its ability to inhibit Aβ aggregation, protect against Aβ-induced neurotoxicity, and improve cognitive function in animal models of Alzheimer's disease.

In Vitro Studies

In vitro experiments have been crucial in elucidating the direct effects of this compound on Aβ aggregation and cellular viability. Key findings include a dose-dependent inhibition of Aβ aggregate formation and the ability to disaggregate pre-formed Aβ fibrils.[1] Furthermore, this compound has demonstrated a protective effect on neuronal cells exposed to toxic Aβ species.[1][4]

| Parameter | Value | Experimental System | Reference |

| Aβ Aggregation Inhibition | 3.1-50 µM (dose-dependent) | Thioflavin T assay | [1] |

| Aβ Fibril Disaggregation | 3.1-50 µM (dose-dependent) | Thioflavin T assay | [1] |

| Neuroprotection | 1.5-10 µM | HT22 cells exposed to Aβ42 | [1][4] |

| CYP2C8 Inhibition (IC50) | 31.4 µM | In vitro enzyme assay | [1][5] |

In Vivo Studies

In vivo studies in mouse models of Alzheimer's disease have provided compelling evidence for the therapeutic potential of this compound. Oral administration of this compound has been shown to restore cognitive function and reduce the levels of both Aβ1-40 and Aβ1-42 in the brain.[1]

| Parameter | Value | Animal Model | Reference |

| Cognitive Restoration (ED50) | 0.19 mg/kg (p.o.) | Passive avoidance test in mice | [1] |

| Spontaneous Alternation Improvement | 30 and 100 mg/kg (p.o. daily for 8 weeks) | APP/PS1 mice | [1][4] |

| Aβ1-40 and Aβ1-42 Reduction | 30 and 100 mg/kg (p.o. daily for 8 weeks) | APP/PS1 mice | [1][4] |

Pharmacokinetics

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicate that the compound is likely eliminated through biotransformation, with at least 10 metabolites identified.[6] The major metabolite has been designated as M1.[6]

| Parameter | Value | Species | Route | Reference |

| M1 Formation Clearance | 6.01 mL/min/kg | Rat | IV | [6] |

| M1 Volume of Distribution | 4590 ± 709 mL/kg | Rat | IV | [6] |

| M1 Elimination Clearance | 68.4 ± 5.60 mL/min/kg | Rat | IV | [6] |

| M2 Volume of Distribution | 15300 ± 8110 mL/kg | Rat | IV | [6] |

| M2 Elimination Clearance | 98.0 ± 19.5 mL/min/kg | Rat | IV | [6] |

| M1 Vmax | 0.459 ± 0.0196 nmol/min/mg protein | Rat Liver Microsomes | N/A | [6] |

| M1 Km | 28.3 ± 3.07 µM | Rat Liver Microsomes | N/A | [6] |

| M2 Vmax | 0.101 ± 0.00537 nmol/min/mg protein | Rat Liver Microsomes | N/A | [6] |

| M2 Km | 14.7 ± 2.37 µM | Rat Liver Microsomes | N/A | [6] |

Experimental Protocols

In Vitro Aβ-Induced Neurotoxicity Assay

The neuroprotective effects of this compound were assessed using a murine hippocampal cell line, HT22.[4]

-

Cell Culture: HT22 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 5% penicillin/streptomycin.

-

Plating: Cells are plated at a density of 5 x 10³ cells/well in a 96-well plate.

-

Treatment: Once attached, the medium is replaced with plain DMEM, and the cells are treated with varying concentrations of this compound.

-

Aβ Exposure: One hour after this compound treatment, pre-diluted 25 µM Aβ42 is added to the media.

-

Incubation: Cells are incubated for an additional 18 hours.

-

Viability Assessment: Cell viability is determined using an MTT assay. 15 µL of 5 mg/mL MTT is added to each well and incubated for 3 hours. The resulting formazan is dissolved in DMSO, and absorbance is measured at 570-630 nm.[4]

In Vivo Efficacy Study in APP/PS1 Mice

The cognitive-enhancing effects of this compound were evaluated in a transgenic mouse model of Alzheimer's disease.[4]

-

Animal Model: APP/PS1 [B6C3-Tg (APPswe, PSEN1dE9) 85Dbo/J] transgenic mice are used.

-

Housing: Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Groups: Mice are divided into treatment groups and orally administered this compound at doses of 30 or 100 mg/kg body weight once daily.

-

Treatment Duration: Treatment commences at 29 weeks of age and continues for 8 weeks.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the spontaneous alternation Y-maze test.

-

Biochemical Analysis: Following the treatment period, brain tissue is collected for the analysis of Aβ1-40 and Aβ1-42 levels.

Future Directions

The preclinical data for this compound are promising, suggesting that it warrants further investigation as a potential therapeutic for Alzheimer's disease. The next critical steps in its development will involve comprehensive toxicology studies to establish a safety profile and the initiation of Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. Further research should also aim to elucidate the precise molecular interactions between this compound and Aβ peptides and to explore potential biomarkers to monitor its therapeutic effects.

Conclusion

This compound represents a promising, orally bioavailable small molecule that directly targets the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease. The preclinical evidence to date demonstrates its potential to not only halt the progression of Aβ pathology but also to reverse existing cognitive deficits in animal models. While further research and clinical evaluation are required, this compound stands out as a significant candidate in the ongoing search for effective disease-modifying therapies for Alzheimer's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. nia.nih.gov [nia.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

- 5. This compound (DWK-1339) | Amyloid-β抑制剂 | MCE [medchemexpress.cn]

- 6. Identification of metabolites of this compound, an inhibitor of β-amyloid protein aggregation, and kinetic characterization of the major metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

MDR-1339: A Technical Guide to a Promising β-Amyloid Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular plaques composed primarily of aggregated amyloid-beta (Aβ) peptides in the brain. The aggregation of Aβ is considered a critical event in the pathogenesis of AD, making it a key target for therapeutic intervention. MDR-1339, an orally active and blood-brain-barrier-permeable benzofuran analogue, has emerged as a potent inhibitor of Aβ aggregation. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, offering a valuable resource for researchers in the field of Alzheimer's drug discovery.

Quantitative Data Summary

This compound has demonstrated significant efficacy in inhibiting Aβ aggregation and protecting against its cytotoxic effects in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Assay | Parameter | Value |

| Aβ Aggregation Inhibition | IC₅₀ | Not explicitly stated in the primary literature |

| Aβ Disaggregation | Concentration-dependent | 3.1-50 μM |

| Neuroprotection against Aβ-induced toxicity | Concentration-dependent | 1.5-10 μM[1] |

| Cytochrome P450 (CYP) Inhibition | IC₅₀ (CYP2C8) | 31.4 μM[1] |

Table 2: In Vivo Efficacy of this compound in an AD Mouse Model (APP/PS1)

| Administration | Dosage | Duration | Key Findings |

| Oral (p.o.) | 30 and 100 mg/kg/day | 8 weeks | Significantly improved spontaneous alternation; Reduced Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in the brain[1] |

| Oral (p.o.) | 0.1-10 mg/kg | - | Dose-dependently restored passive avoidance responses (ED₅₀ = 0.19 mg/kg)[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used to evaluate the efficacy of this compound.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is a standard method for monitoring the kinetics of amyloid fibril formation.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Protocol:

-

Preparation of Aβ Peptides: Lyophilized Aβ₁₋₄₂ peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM and incubated at room temperature for 1 hour to ensure monomerization. The HFIP is then evaporated, and the peptide film is stored at -20°C. For aggregation assays, the peptide film is reconstituted in dimethyl sulfoxide (DMSO) and diluted in phosphate-buffered saline (PBS) to the desired concentration.

-

Aggregation Reaction: Aβ₁₋₄₂ is incubated in the presence or absence of varying concentrations of this compound in a 96-well plate.

-

ThT Measurement: At specified time points, Thioflavin T is added to each well to a final concentration of 5 μM.

-

Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm. A decrease in fluorescence in the presence of this compound indicates inhibition of Aβ aggregation.

Transmission Electron Microscopy (TEM) for Visualization of Aβ Fibrils

TEM is employed to visually confirm the inhibitory effect of this compound on Aβ fibril formation.

Principle: Negative staining transmission electron microscopy allows for the high-resolution visualization of macromolecular structures like amyloid fibrils.

Protocol:

-

Sample Preparation: Aβ₁₋₄₂ is incubated with and without this compound as described in the ThT assay protocol.

-

Grid Preparation: A small aliquot (e.g., 5 μL) of the incubation mixture is applied to a carbon-coated copper grid for 1-2 minutes.

-

Negative Staining: The grid is washed with distilled water and then stained with a 2% (w/v) solution of uranyl acetate for 1-2 minutes.

-

Imaging: The grid is air-dried and examined using a transmission electron microscope to visualize the morphology of Aβ aggregates. The absence or reduction of fibrillar structures in the presence of this compound confirms its inhibitory activity.

Cell Viability Assay (MTT Assay)

This assay assesses the protective effect of this compound against Aβ-induced cytotoxicity in neuronal cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Protocol:

-

Cell Culture: Neuronal cells (e.g., HT22, a murine hippocampal cell line) are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before being exposed to aggregated Aβ₁₋₄₂.

-

MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 1-4 hours at 37°C.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. An increase in absorbance in cells treated with this compound compared to cells treated with Aβ alone indicates a protective effect.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in the evaluation of this compound, the following diagrams have been generated using Graphviz (DOT language).

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for Alzheimer's disease. Its ability to inhibit Aβ aggregation, disaggregate existing fibrils, and protect against Aβ-induced neurotoxicity, coupled with its favorable pharmacokinetic properties of being orally bioavailable and brain-permeable, underscores its significance. The data and protocols outlined in this technical guide provide a solid foundation for further research and development of this compound and other novel β-amyloid aggregation inhibitors. Further investigation into the precise molecular interactions and the downstream signaling pathways affected by this compound will be crucial in elucidating its complete mechanism of action and advancing its clinical development.

References

MDR-1339: A Technical Overview of its Role as a β-Amyloid Aggregation Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

MDR-1339 has been identified as an inhibitor of β-amyloid (Aβ) protein aggregation, a key pathological hallmark of Alzheimer's disease. This technical guide synthesizes the currently available public information on this compound, with a primary focus on its development as a potential therapeutic agent for Alzheimer's disease. This document provides an overview of its proposed mechanism of action, available pharmacokinetic data, and the limited information regarding its broader neuroprotective effects. Due to the proprietary nature of drug development, detailed experimental protocols and comprehensive data on specific neuroprotective signaling pathways for this compound are not extensively available in the public domain. This guide, therefore, focuses on the established role of this compound as a β-amyloid aggregation inhibitor and presents the accessible quantitative data.

Introduction

The aggregation of β-amyloid peptides into soluble oligomers and insoluble plaques is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction, neuroinflammation, and neuronal cell death. Small molecules that can inhibit this aggregation process are of significant interest as potential disease-modifying therapies. This compound has emerged from research efforts as one such candidate molecule. This document aims to provide a concise technical summary of the existing scientific literature and public information concerning this compound.

Proposed Mechanism of Action

The primary mechanism of action attributed to this compound is the inhibition of β-amyloid protein aggregation. By interfering with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils, this compound is hypothesized to mitigate the downstream pathological cascade of Alzheimer's disease.

Early-Stage Research on MDR-1339 for Neurodegenerative Diseases: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

MDR-1339 is a novel small molecule that has been identified as an inhibitor of β-amyloid (Aβ) protein aggregation. The aggregation of Aβ peptides is a central pathological hallmark of Alzheimer's disease and a key target for therapeutic intervention in neurodegenerative research. This technical guide synthesizes the currently available preclinical data on this compound, focusing on its metabolic profile and pharmacokinetic properties. While early research has established its primary mechanism as the inhibition of Aβ aggregation, comprehensive in vitro and in vivo efficacy data, as well as detailed signaling pathway information, are not yet publicly available. This document aims to provide a foundational understanding of this compound based on existing research to inform future studies and drug development efforts.

Core Compound Profile: this compound

This compound is characterized as an inhibitor of β-amyloid protein aggregation. The initial preclinical evaluation has focused on its metabolic fate and pharmacokinetic parameters in rodent models.

Data Presentation: Pharmacokinetics of this compound and its Metabolites in Rats

The following tables summarize the key quantitative data from early-stage pharmacokinetic studies of this compound and its two major metabolites, M1 and M2, in rats. These data are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Major Metabolites of this compound in Rat Liver Microsomes [1]

| Metabolite | Vmax (nmol/min/mg protein) | Km (μM) |

| M1 | 0.459 ± 0.0196 | 28.3 ± 3.07 |

| M2 | 0.101 ± 0.00537 | 14.7 ± 2.37 |

Table 2: Pharmacokinetic Parameters of this compound Metabolites Following Intravenous Administration in Rats (5 mg/kg) [1]

| Metabolite | Volume of Distribution (Vd) (mL/kg) | Elimination Clearance (CL) (mL/min/kg) |

| M1 | 4590 ± 709 | 68.4 ± 5.60 |

| M2 | 15300 ± 8110 | 98.0 ± 19.5 |

Table 3: Formation Clearance of the Major Metabolite M1 from this compound in Rats [1]

| Parameter | Value |

| Formation Clearance of M1 | 6.01 mL/min/kg |

| Fraction of this compound Dose Eliminated as M1 | 19.7% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

Metabolite Identification and Pharmacokinetic Analysis

1. Animal Studies:

-

Subjects: Male Sprague-Dawley rats were used for pharmacokinetic studies.

-

Administration: this compound was administered intravenously at a dose of 5 mg/kg for plasma concentration analysis and orally at 10 mg/kg for urine metabolite analysis.[1] The major metabolites, M1 and M2, were also administered intravenously at 5 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points up to 6 hours post-administration. Urine samples were collected over 24 hours.[1]

2. Sample Preparation:

-

Plasma: Plasma samples were prepared by protein precipitation.

-

Urine: Urine samples were treated with β-glucuronidase to hydrolyze glucuronide conjugates.

-

Rat Liver Microsomes (RLM): RLMs were used for in vitro metabolism studies. Incubations were conducted with this compound in the presence of NADPH.

3. Analytical Method:

-

Instrumentation: High-performance liquid chromatography (HPLC) coupled with a hybrid triple quadrupole-linear ion trap mass spectrometer was used for the identification and quantification of this compound and its metabolites.[1]

-

Data Analysis: Pharmacokinetic parameters were determined using a standard moment analysis.[1] Michaelis-Menten kinetics were used to determine Vmax and Km values for metabolite formation in RLMs.[1]

Mandatory Visualizations

Due to the limited publicly available data on the specific signaling pathways modulated by this compound, a detailed pathway diagram cannot be constructed at this time. However, a logical workflow for the initial pharmacokinetic evaluation can be visualized.

Discussion and Future Directions

The initial preclinical data on this compound provide a solid foundation for its pharmacokinetic profile in rats. The identification of its major metabolites and the characterization of their formation and elimination are critical first steps in drug development. The data indicate that this compound is extensively metabolized in the liver.

However, a significant gap exists in the understanding of this compound's pharmacodynamic properties and its therapeutic potential for neurodegenerative diseases. To advance the development of this compound, future research should prioritize the following:

-

In Vitro Efficacy Studies:

-

Quantitative assessment of its inhibitory activity on Aβ40 and Aβ42 aggregation using assays such as the Thioflavin T (ThT) fluorescence assay to determine IC50 values.

-

Evaluation of its neuroprotective effects against Aβ-induced toxicity in neuronal cell culture models (e.g., SH-SY5Y or primary neurons) using cell viability assays like the MTT assay.

-

-

Mechanism of Action Studies:

-

Investigation into the specific binding site and mode of interaction of this compound with Aβ monomers or oligomers.

-

Elucidation of the downstream signaling pathways affected by this compound. This could involve assessing its impact on pathways implicated in Alzheimer's disease pathogenesis, such as those involving GSK-3β, BACE1, or tau phosphorylation.

-

-

In Vivo Efficacy Studies:

-

Evaluation of this compound's ability to cross the blood-brain barrier.

-

Assessment of its efficacy in transgenic animal models of Alzheimer's disease, measuring outcomes such as cognitive improvement in behavioral tasks (e.g., Morris water maze), reduction in Aβ plaque burden, and modulation of neuroinflammation.

-

Conclusion

This compound represents a promising early-stage compound in the pursuit of therapies for neurodegenerative diseases, specifically those characterized by β-amyloid pathology. The available pharmacokinetic data in rats offer a valuable starting point for further preclinical development. The critical next steps will involve rigorous in vitro and in vivo studies to establish its efficacy and to elucidate its precise mechanism of action. Such data will be essential to determine the therapeutic potential of this compound and to justify its progression toward clinical evaluation.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MDR-1339

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDR-1339 is an orally bioavailable and blood-brain barrier-permeable small molecule that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease.[1][2] Its primary mechanism of action is the inhibition of β-amyloid (Aβ) peptide aggregation, a key pathological hallmark of the disease.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, compiling available preclinical data to support further research and development. The document details the compound's metabolic profile, its efficacy in cellular and animal models, and the experimental methodologies utilized in its evaluation.

Pharmacodynamics: The Molecular and Cellular Effects of this compound

This compound exerts its therapeutic potential primarily by targeting the aggregation of β-amyloid peptides, which are believed to initiate a cascade of events leading to synaptic dysfunction and neuronal death in Alzheimer's disease.

Mechanism of Action: Inhibition of β-Amyloid Aggregation

This compound has been shown to effectively inhibit the formation of Aβ aggregates and to disaggregate pre-existing Aβ fibrils.[2] In vitro studies have demonstrated that this compound dose-dependently blocks the formation of Aβ aggregates in a concentration range of 3.1 to 50 μM.[2]

Neuroprotective Effects

By preventing the formation of toxic Aβ oligomers and fibrils, this compound protects neuronal cells from Aβ-induced cytotoxicity. In vitro studies using HT22 hippocampal cells have shown that this compound confers protection against Aβ-induced cell death at concentrations ranging from 1.5 to 10 μM.[2]

In Vivo Efficacy in a Murine Model of Alzheimer's Disease

Preclinical studies in an APP/PS1 transgenic mouse model of Alzheimer's disease have demonstrated the in vivo efficacy of this compound.[2] Oral administration of this compound at doses of 30 and 100 mg/kg daily for eight weeks resulted in significant improvements in cognitive function, as measured by spontaneous alternation in a Y-maze test.[2] Furthermore, treated mice exhibited reduced levels of both Aβ1-40 and Aβ1-42 in the brain.[2] A dose-dependent restoration of passive avoidance responses was also observed, with an ED50 of 0.19 mg/kg.[2]

Potential Downstream Signaling Pathways

While the direct interaction of this compound is with Aβ, its therapeutic effects are likely mediated through the modulation of downstream signaling pathways affected by Aβ aggregation. Aβ oligomers are known to interact with various cell surface receptors, leading to synaptic dysfunction, neuroinflammation, and eventual cell death. By inhibiting Aβ aggregation, this compound may prevent the activation of these detrimental pathways.

Figure 1. Proposed mechanism of action for this compound in mitigating Alzheimer's disease pathology.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been primarily characterized in rats. The compound is orally bioavailable and is extensively metabolized in the liver.[3]

Metabolism

In rat liver microsomes, this compound is biotransformed into at least 10 metabolites.[3] The two major metabolites are designated as M1 and M2.[3] The formation of these metabolites follows Michaelis-Menten kinetics.[3] In addition to the hepatic metabolites, three glucuronide metabolites have been identified in the urine of rats following oral administration of this compound.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and its major metabolites, M1 and M2, in rats.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of M1 and M2 from this compound in Rat Liver Microsomes [3]

| Metabolite | Vmax (nmol/min/mg protein) | Km (μM) |

| M1 | 0.459 ± 0.0196 | 28.3 ± 3.07 |

| M2 | 0.101 ± 0.00537 | 14.7 ± 2.37 |

Table 2: Pharmacokinetic Parameters of M1 and M2 Following Intravenous Administration in Rats (5 mg/kg) [3]

| Metabolite | Volume of Distribution (Vd) (mL/kg) | Elimination Clearance (CL) (mL/min/kg) |

| M1 | 4590 ± 709 | 68.4 ± 5.60 |

| M2 | 15300 ± 8110 | 98.0 ± 19.5 |

A standard moment analysis indicates that the formation clearance of M1 is 6.01 mL/min/kg, which suggests that approximately 19.7% of an administered dose of this compound is eliminated via the formation of this major metabolite in rats.[3]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Aβ Aggregation and Disaggregation Assays

-

Objective: To assess the ability of this compound to inhibit the formation of Aβ aggregates and to disaggregate pre-formed Aβ fibrils.

-

Methodology: A common method for this is the Thioflavin T (ThT) fluorescence assay.

-

Synthetic Aβ peptide is incubated in the presence of various concentrations of this compound.

-

Thioflavin T, a fluorescent dye that binds to amyloid fibrils, is added to the solution.

-

The fluorescence intensity is measured over time, with a decrease in fluorescence indicating inhibition of aggregation.

-

For disaggregation assays, pre-formed Aβ fibrils are incubated with this compound, and the reduction in ThT fluorescence is monitored.

-

Cell-Based Neuroprotection Assay

-

Objective: To determine the protective effects of this compound against Aβ-induced cytotoxicity.

-

Methodology:

-

A neuronal cell line, such as HT22 or SH-SY5Y, is cultured.

-

Cells are pre-treated with varying concentrations of this compound.

-

Aβ oligomers are then added to the cell culture medium to induce toxicity.

-

Cell viability is assessed using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.

-

In Vivo Efficacy Studies in an Alzheimer's Disease Mouse Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a living organism exhibiting key features of Alzheimer's disease.

-

Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial Alzheimer's disease, are commonly used. These mice develop age-dependent Aβ plaques and cognitive deficits.

-

Treatment Paradigm: this compound is administered orally to the mice, typically on a daily basis for a period of several weeks.

-

Behavioral Assessments:

-

Y-Maze Test (Spontaneous Alternation): This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. An increase in this percentage suggests improved working memory.

-

Passive Avoidance Test: This test evaluates long-term memory. The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. Mice naturally prefer the dark. On the training day, when the mouse enters the dark compartment, it receives a mild foot shock. On the testing day, the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

-

-

Biochemical Analysis: Following the completion of behavioral testing, the brains of the mice are collected. The levels of soluble and insoluble Aβ1-40 and Aβ1-42 are quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay).

References

An In-Depth Technical Guide on the Efficacy of MDR-1339 in Modulating Amyloid Plaque Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The aggregation of Aβ peptides, particularly Aβ1-42, is considered a critical early event in the pathogenesis of AD. MDR-1339 (also known as DWK-1339) is an orally active and blood-brain-barrier-permeable small molecule developed as a potential therapeutic agent for Alzheimer's disease. This technical guide provides a comprehensive overview of the available preclinical data on the effect of this compound on amyloid plaque formation, including quantitative data, detailed experimental protocols, and visualizations of the experimental workflows.

Core Mechanism of Action

This compound functions as a direct inhibitor of β-amyloid aggregation.[1] It has been shown to not only block the formation of new Aβ aggregates but also to disaggregate pre-existing Aβ fibrils.[1] By interfering with the aggregation cascade, this compound aims to reduce the levels of toxic Aβ oligomers and insoluble plaques, thereby mitigating downstream pathological effects such as neurotoxicity and cognitive decline.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Endpoint Measured | This compound Concentration | Result |

| Aβ Aggregation Inhibition | Blockage of Aβ aggregate formation | 3.1 - 50 µM | Dose-dependent inhibition of Aβ aggregation |

| Aβ Fibril Disaggregation | Disaggregation of pre-formed Aβ fibrils | 3.1 - 50 µM | Dose-dependent disaggregation of Aβ fibrils |

| Neuroprotection Assay | Protection of HT22 cells from Aβ-induced toxicity | 1.5 - 10 µM | Dose-dependent cytoprotective effect |

Data sourced from MedChemExpress and GlpBio product datasheets citing Ha HJ, et al. (2018).[1][2]

Table 2: In Vivo Efficacy of this compound in APP/PS1 Mice

| Assay Type | Endpoint Measured | This compound Dosage (p.o., daily for 8 weeks) | Result |

| Passive Avoidance Task | Restoration of passive avoidance responses | 0.1 - 10 mg/kg | Dose-dependent restoration with an ED50 of 0.19 mg/kg |

| Spontaneous Alternation (Y-Maze) | Improvement in spatial working memory | 30 and 100 mg/kg | Significant improvement in spontaneous alternation |

| Brain Aβ Levels (ELISA) | Reduction in Aβ1-40 and Aβ1-42 levels | 30 and 100 mg/kg | Significant reduction in both Aβ1-40 and Aβ1-42 levels |

Data sourced from MedChemExpress and GlpBio product datasheets citing Ha HJ, et al. (2018).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Aβ Aggregation and Disaggregation Assay (Thioflavin T Assay)

-

Objective: To assess the ability of this compound to inhibit the formation of Aβ aggregates and to disaggregate pre-formed Aβ fibrils.

-

Materials:

-

Synthetic Aβ1-42 peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

-

This compound at various concentrations (3.1 - 50 µM)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Protocol for Aggregation Inhibition:

-

A solution of Aβ1-42 peptide is prepared in the phosphate buffer.

-

This compound at varying concentrations is pre-incubated with the Aβ1-42 solution.

-

The mixture is incubated to allow for Aβ aggregation, typically at 37°C with shaking.

-

At specified time points, Thioflavin T is added to the samples.

-

ThT fluorescence is measured using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 482-485 nm.[1][2] Increased fluorescence indicates a higher degree of fibril formation.

-

-

Protocol for Fibril Disaggregation:

-

Aβ1-42 fibrils are pre-formed by incubating the peptide solution until aggregation reaches a plateau.

-

This compound at varying concentrations is added to the solution containing the pre-formed fibrils.

-

The mixture is incubated for a specified period.

-

ThT is added, and fluorescence is measured as described above. A decrease in fluorescence compared to the control (pre-formed fibrils without this compound) indicates disaggregation.

-

In Vitro Neuroprotection Assay (MTT Assay)

-

Objective: To determine the protective effect of this compound against Aβ-induced cytotoxicity.

-

Cell Line: HT22 murine hippocampal cells.[2]

-

Materials:

-

HT22 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum and 5% penicillin/streptomycin

-

Aβ1-42 oligomers (25 µM)

-

This compound at various concentrations (1.5 - 10 µM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Plate reader

-

-

Protocol:

-

HT22 cells are seeded in a 96-well plate at a density of 5 x 103 cells/well and allowed to attach.[2]

-

The growth medium is replaced with plain DMEM.

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.[2]

-

A solution of pre-aggregated Aβ1-42 (25 µM) is added to the wells, and the cells are incubated for an additional 18 hours.[2]

-

15 µL of MTT solution is added to each well, and the plate is incubated for 3 hours to allow for the formation of formazan crystals by viable cells.[2]

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570-630 nm using a plate reader.[2] Higher absorbance correlates with greater cell viability.

-

In Vivo Efficacy Study in an Animal Model of Alzheimer's Disease

-

Objective: To evaluate the in vivo effects of this compound on cognitive function and brain Aβ levels.

-

Animal Model: APP/PS1 [B6C3-Tg (APPswe, PSEN1dE9) 85Dbo/J] transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits.[2]

-

Materials:

-

24 APP/PS1 transgenic mice (n=8 per group)

-

This compound

-

Vehicle control

-

-

Protocol:

-

At 29 weeks of age, APP/PS1 mice are divided into three groups: vehicle control, this compound (30 mg/kg), and this compound (100 mg/kg).[2]

-

This compound or vehicle is administered orally once daily for 8 weeks.[2]

-

Following the treatment period, cognitive function is assessed using behavioral tests such as the passive avoidance task and spontaneous alternation in a Y-maze.

-

After behavioral testing, mice are sacrificed, and brain tissue is collected.

-

Levels of Aβ1-40 and Aβ1-42 in the brain are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Investigating the Binding Sites of MDR-1339 on Aβ Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDR-1339, a novel benzofuran derivative identified as 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran, has emerged as a promising preclinical candidate for Alzheimer's disease by demonstrating potent inhibition of amyloid-beta (Aβ) peptide aggregation. This technical guide synthesizes the current publicly available data on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its function. While direct evidence pinpointing the specific binding sites of this compound on Aβ peptides is not yet available in published literature, this document provides a comprehensive overview of its functional effects on Aβ aggregation and its potential as a therapeutic agent.

Introduction to this compound

This compound is an orally active and blood-brain barrier-permeable small molecule developed as an inhibitor of Aβ aggregation, a pathological hallmark of Alzheimer's disease.[1][2] Preclinical studies have shown that this compound not only prevents the formation of new Aβ aggregates but also aids in the disaggregation of existing fibrils.[1][3] Its therapeutic potential has been demonstrated in animal models of Alzheimer's disease, where it has been shown to improve learning and memory functions by reducing the levels of Aβ1-40 and Aβ1-42 in the brain.[1]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the inhibitory effects of this compound on Aβ aggregation and its biological effects.

Table 1: In Vitro Inhibition of Aβ Aggregation

| Parameter | Aβ Species | Concentration Range of this compound | Effect | Reference |

| Aggregation Inhibition | Monomeric Aβ(1-42) | 3.1 - 50 µM | Dose-dependent inhibition of aggregation | [3] |

| Fibril Disaggregation | Pre-formed Aβ(1-42) fibrils | 3.1 - 50 µM | Induces disaggregation | [3] |

| CYP Isozyme Inhibition | CYP2C8 | IC50 = 31.4 µM | Slight inhibition | [1] |

Table 2: In Vitro and In Vivo Efficacy

| Model | Treatment | Effect | Reference |

| HT-22 Cells | 10 µM this compound | Reduces Aβ(1-42)-induced toxicity | [3] |

| Aβ(1-42)-induced AD Mouse Model | 10 mg/kg this compound | Increases step-through latency in passive avoidance test | [3] |

| APP/PS1 Transgenic Mice | 30 and 100 mg/kg daily for 8 weeks | Reduces brain levels of Aβ(1-42) and improves spontaneous alternation in Y-maze | [1][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thioflavin T (ThT) Binding Assay for Aβ Aggregation

This assay is used to measure the extent of Aβ fibril formation.

-

Preparation of Aβ1-42 Stock Solution: Aβ1-42 peptide is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with phosphate-buffered saline (PBS) to induce aggregation.[2]

-

Assay Procedure:

-

Aβ1-42 solution is incubated with varying concentrations of this compound or a vehicle control.

-

At specified time points, an aliquot of the mixture is transferred to a solution containing Thioflavin T.

-

Fluorescence intensity is measured at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm. An increase in fluorescence corresponds to an increase in fibril formation.

-

-

Disaggregation Assay: Pre-formed Aβ fibrils are incubated with this compound, and the decrease in ThT fluorescence is monitored over time.[3]

Cell Viability Assay

This protocol assesses the protective effect of this compound against Aβ-induced cytotoxicity.

-

Cell Culture: HT-22 mouse hippocampal neuronal cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with this compound for a specified period before being exposed to aggregated Aβ1-42.

-

Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A decrease in the conversion of MTT to formazan indicates reduced cell viability.[3]

Animal Models of Alzheimer's Disease

-

Aβ1-42-Induced Acute Mouse Model:

-

Aβ1-42 is administered to mice to induce cognitive deficits.

-

This compound is administered orally at a specified dose.

-

Cognitive function is assessed using behavioral tests such as the passive avoidance test and the Y-maze.[3]

-

-

APP/PS1 Transgenic Mouse Model:

-

APP/PS1 transgenic mice, which develop age-dependent Aβ plaques, are used.

-

Mice receive daily oral administration of this compound or vehicle over a period of several weeks.

-

Behavioral tests (e.g., Y-maze) are performed to evaluate cognitive function.

-

At the end of the treatment period, brain tissue is collected to measure the levels of Aβ1-40 and Aβ1-42 using ELISA.[1]

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of MDR-1339

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDR-1339, also known as 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran, is a potent, orally bioavailable, and blood-brain barrier-permeable inhibitor of β-amyloid (Aβ) aggregation.[1] Developed as a potential therapeutic agent for Alzheimer's disease, this compound has demonstrated the ability to restore cellular viability from Aβ-induced cytotoxicity and improve cognitive functions in animal models by reducing Aβ aggregates in the brain.[1] This document provides a detailed protocol for the chemical synthesis and purification of this compound, based on established methodologies for benzofuran derivatives.

Chemical Information

| Identifier | Value |

| Compound Name | This compound |

| Systematic Name | 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran |

| CAS Number | 1018946-38-7 |

| Molecular Formula | C20H22O4 |

| Molecular Weight | 326.39 g/mol |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the benzofuran core via a Sonogashira coupling followed by cyclization, a common and effective method for preparing substituted benzofurans.[2]

Diagram of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol outlines a general and robust method for the synthesis of 2-arylbenzofurans, adapted for this compound.

Materials:

-

Appropriately substituted o-iodophenol

-

Appropriately substituted terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous, deoxygenated solvent (e.g., THF or DMF)

-

Deoxygenated amine base (e.g., triethylamine or diisopropylamine)

-

Reagents for cyclization (e.g., K₂CO₃ or other suitable catalyst)

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine the o-iodophenol (1.0 equivalent), palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

-

Addition of Solvent and Base: Add the anhydrous, deoxygenated solvent and the deoxygenated amine base (2-3 equivalents).

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Sonogashira Coupling: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude o-alkynylphenol intermediate by column chromatography on silica gel.

-

Cyclization: Subject the purified o-alkynylphenol to cyclization conditions. This step often involves a base (e.g., K₂CO₃) or a transition metal catalyst in a suitable solvent to yield the final benzofuran product, this compound.[2]

-

Final Purification: Purify the final product, this compound, using the methods outlined in the purification protocol below.

Purification of this compound

The purification of the synthesized this compound is critical to remove any unreacted starting materials, byproducts, and catalysts. A combination of column chromatography and recrystallization is typically employed.

Diagram of the Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

1. Silica Gel Column Chromatography

-

Solvent System Selection: The choice of eluent is crucial for effective separation. A systematic approach using TLC to test various solvent systems is recommended. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. The ideal solvent system should provide a good separation of the product from impurities with an Rf value for this compound of approximately 0.2-0.4.[3]

-

Column Preparation and Elution: Prepare a silica gel column with the chosen solvent system. Load the crude product onto the column and elute with the solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified this compound.

2. Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.

-

Procedure:

-

Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.[3]

-

Data Presentation

The following table summarizes the expected outcomes of the synthesis and purification process. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value | Analytical Method |

| Yield (Synthesis) | 60-80% | Gravimetric analysis |

| Purity (after Chromatography) | >95% | HPLC, NMR |

| Purity (after Recrystallization) | >99% | HPLC, NMR, Elemental Analysis |

| Melting Point | To be determined | Melting Point Apparatus |

Concluding Remarks

This document provides a comprehensive guide for the synthesis and purification of this compound. Adherence to these protocols, with appropriate optimization based on laboratory conditions, should enable the successful preparation of this promising β-amyloid aggregation inhibitor for further research and development. Standard laboratory safety practices should be followed at all times.

References

Application Notes and Protocols for In Vitro Aggregation Assays Using MDR-1339

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDR-1339 is an investigational small molecule inhibitor of β-amyloid (Aβ) protein aggregation, a key pathological hallmark of Alzheimer's disease. In vitro aggregation assays are crucial tools for characterizing the efficacy and mechanism of action of such inhibitors. The most common method for monitoring Aβ fibrillization in real-time is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This application note provides a detailed protocol for utilizing this compound in a ThT-based in vitro aggregation assay to assess its inhibitory effects on Aβ fibrillization.

Mechanism of Action

The aggregation of Aβ peptides, particularly Aβ42, from soluble monomers into neurotoxic oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. This process follows a nucleation-dependent polymerization mechanism, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state). This compound is designed to interfere with this cascade, potentially by binding to Aβ monomers or early-stage oligomers, thereby preventing their conformational change and subsequent assembly into mature fibrils. The ThT assay allows for the kinetic monitoring of this process and the quantification of the inhibitory potential of compounds like this compound.

Data Presentation: Evaluating the Inhibitory Activity of this compound

The primary output of a ThT assay is a set of kinetic curves showing fluorescence intensity over time. From these curves, key parameters can be extracted and tabulated to compare the effects of different concentrations of this compound. The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of Aβ42 Aggregation by this compound

| This compound Concentration (µM) | Lag Phase (hours) | Maximum Fluorescence (RFU) | Aggregation Rate (RFU/hour) | Percent Inhibition (%) |

| 0 (Control) | 4.2 ± 0.5 | 15,000 ± 800 | 2,500 ± 200 | 0 |

| 1 | 5.8 ± 0.6 | 12,500 ± 700 | 1,800 ± 150 | 16.7 |

| 5 | 8.1 ± 0.7 | 8,000 ± 500 | 900 ± 100 | 46.7 |

| 10 | 12.5 ± 1.1 | 4,500 ± 300 | 350 ± 50 | 70.0 |

| 25 | 18.2 ± 1.5 | 2,000 ± 200 | 100 ± 20 | 86.7 |

| 50 | No significant increase | < 1,000 | < 50 | > 93.3 |

Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary based on experimental conditions.

IC50 Determination: The percent inhibition is calculated at the plateau phase of the control reaction. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve. Based on the illustrative data above, the IC50 of this compound would be in the low micromolar range.

Experimental Protocols

This section provides a detailed methodology for performing an in vitro Aβ aggregation assay to evaluate the inhibitory potential of this compound using the Thioflavin T fluorescence method.

Materials and Reagents

-

Human β-amyloid (1-42) peptide (lyophilized powder)

-

This compound (or test compound)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Thioflavin T (ThT)

-

Sodium Phosphate (NaH2PO4 and Na2HPO4)

-

Sodium Chloride (NaCl)

-

Sodium Azide (NaN3) (optional, as a preservative)

-

Sterile, nuclease-free water

-

Black, clear-bottom 96-well microplates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Preparation of Solutions

-

Aβ(1-42) Monomer Preparation:

-

Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.

-

Store the peptide films at -80°C until use.

-

Immediately before the assay, dissolve the peptide film in anhydrous DMSO to a concentration of 5 mM.

-

Sonicate for 10 minutes in a water bath sonicator.

-

Dilute this stock into the assay buffer to the final working concentration (e.g., 10 µM).

-

-

This compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Assay Buffer (50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4):

-

Prepare stock solutions of 1 M NaH2PO4 and 1 M Na2HPO4.

-

Mix the stock solutions to achieve a pH of 7.4.

-

Add NaCl to a final concentration of 100 mM.

-

(Optional) Add NaN3 to a final concentration of 0.02% (w/v).

-

Filter the buffer through a 0.22 µm filter.

-

-

Thioflavin T Stock Solution (5 mM):

-

Dissolve ThT powder in sterile, nuclease-free water to a concentration of 5 mM.

-

Filter through a 0.22 µm syringe filter.

-

Store in the dark at 4°C for up to one month.

-

-

Thioflavin T Working Solution (in Assay Buffer):

-

Dilute the 5 mM ThT stock solution in the assay buffer to a final concentration appropriate for the assay (e.g., 5 µM). Prepare this solution fresh before each experiment.

-

Experimental Procedure

-

Preparation of this compound Dilutions:

-

Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Include a vehicle control (DMSO in assay buffer) with the same final DMSO concentration as the highest this compound concentration.

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add the following to each well in triplicate:

-

The appropriate volume of the this compound dilution or vehicle control.

-

The appropriate volume of the ThT working solution.

-

The appropriate volume of the assay buffer to bring the final volume to just under the total reaction volume (e.g., 180 µL for a final volume of 200 µL).

-

-

-

Initiation of Aggregation:

-

To initiate the aggregation reaction, add the freshly prepared Aβ(1-42) monomer solution to each well to achieve the final desired concentration (e.g., 10 µM).

-

The final reaction volume in each well should be consistent (e.g., 200 µL).

-

Include control wells containing:

-

Aβ(1-42) with vehicle (positive control for aggregation).

-

Assay buffer with ThT and vehicle (blank).

-

This compound at the highest concentration with ThT in assay buffer (to check for compound autofluorescence).

-

-

-

Incubation and Measurement:

-

Immediately seal the plate with a sealing film to prevent evaporation.

-

Place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-48 hours).

-

Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

-

Incorporate orbital or linear shaking between reads to promote fibril formation.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Plot the average fluorescence intensity for each condition against time to generate aggregation kinetics curves.

-

Determine the lag time, maximum fluorescence intensity, and aggregation rate for each curve.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control at the plateau phase.

-

Plot the percent inhibition versus the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Experimental Workflow

Application Notes and Protocols for MDR-1339 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and data are representative examples based on established methodologies for studying amyloid-beta (Aβ) aggregation inhibitors in cell culture. A specific, detailed protocol for MDR-1339 has been synthesized from literature on similar compounds and general neurotoxicity assays due to the absence of a publicly available, dedicated protocol.

Introduction

This compound is an inhibitor of amyloid-beta (Aβ) peptide aggregation. The accumulation and aggregation of Aβ are central to the pathology of Alzheimer's disease, leading to the formation of neurotoxic oligomers and plaques that cause synaptic dysfunction and neuronal cell death. These application notes provide detailed protocols for evaluating the neuroprotective effects of this compound against Aβ-induced toxicity in a human neuroblastoma cell line.

Data Presentation

Table 1: Representative Quantitative Data of this compound's Protective Effect on SH-SY5Y Cells against Aβ₁₋₄₂-Induced Toxicity

| Treatment Group | Aβ₁₋₄₂ Concentration (µM) | This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| Untreated Control | 0 | 0 | 100 | ± 5.2 |

| Aβ₁₋₄₂ Only | 10 | 0 | 48.5 | ± 4.8 |

| This compound (0.1 µM) + Aβ₁₋₄₂ | 10 | 0.1 | 55.2 | ± 5.1 |

| This compound (1 µM) + Aβ₁₋₄₂ | 10 | 1 | 72.8 | ± 6.3 |

| This compound (5 µM) + Aβ₁₋₄₂ | 10 | 5 | 89.4 | ± 5.9 |

| This compound (10 µM) + Aβ₁₋₄₂ | 10 | 10 | 95.1 | ± 4.7 |

| This compound Only | 0 | 10 | 98.7 | ± 5.5 |

Experimental Protocols

Protocol 1: Culture of Human Neuroblastoma SH-SY5Y Cells

The SH-SY5Y cell line is a widely used model for neurodegenerative disease research.[1][2][3]

Materials:

-

SH-SY5Y cells

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Maintain SH-SY5Y cells in DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[2]

-

Subculture the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, then add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.

Protocol 2: Preparation of Aβ₁₋₄₂ Oligomers

Preparation of consistent Aβ oligomers is crucial for reproducible neurotoxicity studies.[4][5][6]

Materials:

-

Aβ₁₋₄₂ peptide (lyophilized)

-

Dimethyl sulfoxide (DMSO)

-

Sterile, phenol red-free cell culture medium (e.g., DMEM/F-12)

Procedure:

-

Resuspend the lyophilized Aβ₁₋₄₂ peptide in DMSO to a stock concentration of 5 mM.[4]

-

Vortex the stock solution for 10 minutes.

-

Dilute the Aβ₁₋₄₂ stock solution to 100 µM in cold, sterile cell culture medium.[6]

-

Incubate the solution at 4°C for 24 hours to allow for the formation of soluble oligomers.[5]

-

Use the prepared Aβ₁₋₄₂ oligomers immediately in cell culture experiments.

Protocol 3: Assessment of Neuroprotection using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

-

SH-SY5Y cells

-

Prepared Aβ₁₋₄₂ oligomers

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound for 1 hour.

-

After the pre-treatment, add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration of 10 µM.

-

Include control wells: untreated cells, cells treated with Aβ₁₋₄₂ only, and cells treated with this compound only.

-

Incubate the plate for 24-48 hours at 37°C.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Signaling Pathway of Aβ-Induced Neurotoxicity and this compound Intervention

Caption: Putative signaling pathway of Aβ neurotoxicity and this compound's inhibitory action.

References

- 1. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SH-SY5Y culturing [protocols.io]

- 3. biorxiv.org [biorxiv.org]

- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 5. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Aβ oligomers [bio-protocol.org]

- 7. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]